molecular formula C24H32N4O2 B2724173 N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide CAS No. 922012-29-1

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide

Cat. No.: B2724173
CAS No.: 922012-29-1
M. Wt: 408.546
InChI Key: SWQLGAZNESACHZ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates a 1-methyl-1,2,3,4-tetrahydroquinoline moiety linked to a 2,5-dimethylphenyl group via an ethanediamide (oxalamide) bridge, which also carries a dimethylaminoethyl chain. The tetrahydroquinoline scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities. The ethanediamide spacer is a common pharmacophore that can facilitate hydrogen bonding and influence the molecule's conformation and binding properties. Researchers may investigate this compound as a potential building block for the development of novel therapeutic agents or as a chemical probe to study biological pathways. Its specific mechanism of action and primary research applications are yet to be fully characterized and represent an area of active exploration. All available information on this compound is derived from its structural features and known characteristics of its molecular components. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2,5-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-16-8-9-17(2)20(13-16)26-24(30)23(29)25-15-22(27(3)4)19-10-11-21-18(14-19)7-6-12-28(21)5/h8-11,13-14,22H,6-7,12,15H2,1-5H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQLGAZNESACHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide is a complex organic compound with significant potential in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a tetrahydroquinoline moiety, a dimethylamino group, and a 2,5-dimethylphenyl component. Its molecular formula is C22H31N3O2C_{22}H_{31}N_{3}O_{2}, indicating a high degree of complexity that influences its biological interactions.

Structural Features

FeatureDescription
Molecular FormulaC22H31N3O2C_{22}H_{31}N_{3}O_{2}
Molecular Weight401.6 g/mol
Key Functional GroupsDimethylamino, Tetrahydroquinoline
CAS Number953987-41-2

Biological Activity

The biological activity of this compound has been studied in various contexts:

The compound interacts with specific molecular targets within biological systems. The dimethylamino group may facilitate interactions with receptors or enzymes, potentially modulating their activity. The tetrahydroquinoline ring contributes to the compound's binding affinity and specificity.

Pharmacological Studies

  • Cytotoxicity Assays : Research has demonstrated that compounds similar to this compound exhibit varying levels of cytotoxicity against cancer cell lines. For instance, MTT assays indicated that certain derivatives were non-toxic at concentrations up to 25 µM .
  • Antiproliferative Effects : In vitro studies have shown that related compounds can inhibit the proliferation of prostate cancer cells by targeting the prostate-specific membrane antigen (PSMA), leading to enhanced fluorescence signals in PSMA-expressing cells .
  • Antitrypanosomal Activity : Some derivatives have exhibited potent activity against Trypanosoma brucei, with effective concentrations (EC50) reported below 0.1 µM for certain analogues . This suggests potential for development as a therapeutic agent against human African trypanosomiasis.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of tetrahydroquinoline derivatives similar to the compound . The results indicated that these derivatives could inhibit tumor growth through apoptosis induction in cancer cells.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of tetrahydroquinoline derivatives against oxidative stress-induced neuronal cell death. The compounds demonstrated significant protective effects at micromolar concentrations.

Comparison with Similar Compounds

Structural Analogues

Heterocyclic Derivatives (Bis-Pyrimidines and Bis-Pyrazoles)

Compounds such as bis-pyrimidines and bis-pyrazoles (e.g., from ) share modular synthesis strategies involving enaminone intermediates . However, the target compound differs in its ethanediamide core and tetrahydroquinoline group, which may enhance stability and binding specificity compared to simpler heterocycles.

Key Differences :

  • Backbone : Bis-heterocycles lack the ethanediamide linkage, reducing conformational flexibility.
  • Bioactivity: Tetrahydroquinoline moieties are associated with CNS activity, whereas bis-pyrimidines often exhibit antimicrobial or anticancer properties .
Chloroacetamide Pesticides

lists chloroacetamides like pretilachlor and alachlor, which share an acetamide backbone but differ in substituents:

Compound Backbone Substituents Use
Target Compound Ethanediamide Tetrahydroquinoline, dimethylphenyl Undisclosed
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Acetamide Chloro, methoxymethyl, diethylphenyl Herbicide (Alachlor)

Comparison :

  • Chlorine vs. Dimethylamino: Chlorine enhances electrophilicity (critical for herbicidal activity), while dimethylamino groups may improve solubility or CNS penetration.
  • Aromatic Substituents : Dimethylphenyl groups in the target compound could reduce soil adsorption compared to diethylphenyl in alachlor, altering environmental persistence .
Chlorination and Intermediate Handling ()

The synthesis of N,N′-[(2,3,5,6-Tetramethyl-p-phenylene)dimethylene]bis[2-chloro-N-(2-chloroethyl)ethanamine] involves chlorination of ethanol intermediates with SOCl₂. In contrast, the target compound’s synthesis may avoid harsh chlorination, favoring amide coupling under milder conditions to preserve sensitive groups like tetrahydroquinoline .

Functional and Application-Based Comparison

Parameter Target Compound Bis-Pyrimidines Chloroacetamides
Primary Use Undisclosed (Potential CNS) Antimicrobial/Cancer Herbicides
Key Functional Groups Ethanediamide, tetrahydroquinoline Pyrimidine, pyrazole Chloro, alkyl/aryl substituents
Lipophilicity (LogP)* Estimated ~3.5 (High) ~2.0–2.5 ~2.8–3.2
Synthetic Complexity High (multiple steps) Moderate Low to Moderate

*LogP estimates based on substituent contributions (tetrahydroquinoline and dimethyl groups increase lipophilicity).

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